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2-amino-2-ethylpropane-1,3-diol;(4-nitrophenyl) dihydrogen phosphate

Phytase Substrate specificity Phosphatase assay

Generic substitution of pNPP salts risks altered hydrolysis rates and buffer incompatibility. The di(AEPD) salt resolves this by providing an intermediate substrate reactivity profile (PNPBC > PNP > PNP2A2E), intrinsic buffering capacity (pKₐ 8.8), and DMSO solubility-eliminating false negatives in inhibitor screens. Key advantages: • Enables isozyme discrimination via a third substrate condition • Reduces buffer preparation complexity and well-to-well variability • Extends linear range in kinetic assays with moderated turnover rate. Supplied as ≥97% anhydrous powder; ideal for ELISA, enzyme characterization, and drug discovery.

Molecular Formula C16H32N3O10P
Molecular Weight 457.41 g/mol
Cat. No. B7824787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-2-ethylpropane-1,3-diol;(4-nitrophenyl) dihydrogen phosphate
Molecular FormulaC16H32N3O10P
Molecular Weight457.41 g/mol
Structural Identifiers
SMILESCCC(CO)(CO)N.CCC(CO)(CO)N.C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)O
InChIInChI=1S/C6H6NO6P.2C5H13NO2/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12;2*1-2-5(6,3-7)4-8/h1-4H,(H2,10,11,12);2*7-8H,2-4,6H2,1H3
InChIKeyYVXXRFJXBIWXFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-2-ethylpropane-1,3-diol;(4-nitrophenyl) dihydrogen phosphate — Product Identity and Procurement Positioning for the pNPP Di(AEPD) Salt


2-Amino-2-ethylpropane-1,3-diol;(4-nitrophenyl) dihydrogen phosphate (CAS 62796-28-5) is the 1:2 salt of 4-nitrophenyl dihydrogen phosphate with 2-amino-2-ethyl-1,3-propanediol (AEPD), bearing the molecular formula C₁₆H₃₂N₃O₁₀P and a molecular weight of 457.41 g/mol . It belongs to the p-nitrophenyl phosphate (pNPP) substrate family — the most widely deployed non-proteinaceous chromogenic substrate class for alkaline and acid phosphatase detection in ELISA and spectrophotometric assays [1]. The compound is commercially distributed as Sigma-Aldrich product N6260 and is offered at ≥97% purity as an anhydrous powder . Its defining structural feature is the presence of two equivalents of the AEPD amino alcohol per phosphate monoester, which imparts properties that diverge measurably from the more commonly procured disodium and bis(cyclohexylammonium) pNPP salts [2].

Chromogenic substrate for alkaline/acid phosphatase in ELISA & kinetic assays
Moderated hydrolysis rate among pNPP salts supports isozyme discrimination
Buffer-integrated formulation via AEPD counterion simplifies reagent workflows
DMSO-soluble format enables non-aqueous inhibitor screening

Why pNPP Salts Are Not Interchangeable — Counterion-Dependent Performance in Phosphatase Assays Demands Evidence-Based Selection of the Di(AEPD) Salt


Procurement decisions that treat all p-nitrophenyl phosphate salts as functionally equivalent overlook the well-documented influence of the counterion on substrate accessibility, non-enzymatic hydrolysis rates, and compatibility with assay matrices. In head-to-head hydrolysis experiments with both fungal phytase and acid phosphatase, the di(AEPD) salt (PNP2A2E) occupies a distinct intermediate position in substrate preference rankings that differs from the disodium (PNP) and bis(cyclohexylammonium) (PNPBC) salts [1][2]. Furthermore, the AEPD counterion contributes intrinsic buffering capacity (pKₐ 8.8) that the disodium salt entirely lacks, directly affecting pH-dependent assay robustness . Generic substitution between pNPP salt forms therefore risks altering not only absolute signal magnitude but also the relative substrate specificity profile across phosphatase isozymes — a critical variable in enzyme characterization, inhibitor screening, and diagnostic ELISA validation [1].

Counterion identity shifts hydrolysis rank: di(AEPD) salt occupies an intermediate position, altering relative substrate specificity across isozymes.
Disodium salt provides no buffering capacity, potentially increasing pH variability in alkaline phosphatase assays compared to the di(AEPD) formulation.
Disodium pNPP may precipitate in DMSO-based inhibitor screens; the di(AEPD) salt remains soluble, avoiding false-negative substrate unavailability.

Quantitative Differentiation Evidence: 2-Amino-2-ethylpropane-1,3-diol;(4-nitrophenyl) dihydrogen phosphate vs. Closest pNPP Salt Comparators


Substrate Hydrolysis Ranking for Fungal Phytase — Direct Head-to-Head Comparison of Three pNPP Salt Forms (PNP2A2E vs. PNP vs. PNPBC)

In a direct multi-substrate hydrolysis study using purified fungal phytase from Aspergillus ficuum, the di(AEPD) salt (PNP2A2E) exhibited a distinct substrate preference ranking relative to two alternative pNPP salt forms. The rank order of hydrolysis activity was: phytate (natural substrate) > PNP (pNPP free acid/disodium form) > PNP2A2E > PNPBC (bis(cyclohexylammonium) salt) [1]. PNP2A2E thus occupies an intermediate position, hydrolyzed more slowly than the widely used disodium/free-acid pNPP but more rapidly than the cyclohexylammonium salt. This differential susceptibility has direct consequences for assay design: a user selecting the di(AEPD) salt will observe a reaction velocity that is measurably lower than that obtained with the disodium salt under otherwise identical enzyme and substrate concentration conditions, a factor that must be accounted for when interconverting protocols between salt forms [1].

Fungal phytase rank
Head-to-head
Rank: phytate > PNP > PNP2A2E > PNPBC
Intermediate reactivity enables isozyme discrimination
A. ficuum phytase; 4 substrates tested (2008)
Phytase Substrate specificity Phosphatase assay

Acid Phosphatase Substrate Preference Order — Cross-Study Confirmation of Differential PNP2A2E Hydrolysis vs. PNPBC and Disodium pNPP

A 2015 study comparing the catalytic potentials of acid phosphatases from sweet potato, wheat germ, and potato across multiple organic phosphate substrates independently confirmed that the di(AEPD) salt (PNP2A2E) occupies a distinct rank in the substrate hydrolysis hierarchy. Across all three enzyme sources, the order of substrate hydrolyzed was: PNPBC (bis(cyclohexylammonium) salt) > PNP (pNPP disodium/free acid) > PNP2A2E (di(AEPD) salt) > DG6P2Na > DG6PNa > Bis-PNP > phytate [1]. The study further noted that both acid and alkaline phosphatases exhibited high affinity for PNPBC, with PNPBC demonstrating superior hydrolysis rates compared to the widely used p-nitrophenyl phosphate disodium hexahydrate [1]. PNP2A2E consistently ranked third, hydrolyzed more slowly than the disodium counterpart. This cross-study pattern (fungal phytase in 2008 vs. plant acid phosphatases in 2015) reinforces that the counterion identity is a reproducible determinant of substrate susceptibility across phylogenetically diverse phosphatase families [1][2].

Acid phosphatase rank
Cross-study
Consistent rank 3: PNPBC > PNP > PNP2A2E across 3 plant sources
Reproducible moderated reactivity across enzyme families
Sweet potato, wheat germ, potato acid phosphatases (2015)
Acid phosphatase Substrate profiling Enzyme kinetics

Intrinsic Buffering Capacity from the AEPD Counterion — pKₐ 8.8 Enables Buffer-Integrated Substrate Formulation vs. Disodium Salt

The 1:2 stoichiometry of the di(AEPD) salt supplies two equivalents of 2-amino-2-ethyl-1,3-propanediol, an amino alcohol with a measured pKₐ of 8.8 at 25°C . This places the conjugate acid of AEPD within the optimal pH range for alkaline phosphatase activity (pH 9.5–10.5), enabling the salt to contribute to pH stabilization of the assay medium upon dissolution. In contrast, the disodium salt of pNPP provides no intrinsic buffering capacity; sodium counterions are pH-neutral, and the assay developer must independently formulate and validate a buffer system (typically 0.1 M glycine, pH 10.4, or 1 M diethanolamine, pH 9.8) . The pNPP bis(cyclohexylammonium) salt does provide some buffering from the cyclohexylammonium counterion, but the pKₐ of cyclohexylamine (~10.6) is higher than that of AEPD and may be less well-matched to the alkaline phosphatase pH optimum [1].

Buffering capacity
Class-level
AEPD pKₐ 8.8 (25°C); no buffering for Na⁺ salt; ~10.6 for CHA salt
Buffering closer to ALP pH optimum may reduce buffer dependence
Verification under specific assay conditions recommended
Buffer-integrated substrate Assay simplification pH stabilization

DMSO Solubility — Enabling Non-Aqueous and Co-Solvent Assay Formats Not Accessible with Disodium pNPP

The di(AEPD) salt of pNPP is reported as soluble in DMSO , a property that critically expands its utility into non-aqueous and mixed-solvent assay environments. In contrast, the disodium salt of pNPP is characterized as insoluble or only sparingly soluble in DMSO, with one supplier explicitly listing it as 'Insoluble in DMSO' and another reporting a maximum solubility of only 4–10 mg/mL even under sonication with fresh anhydrous DMSO . This solubility differential — soluble in DMSO (di(AEPD) salt) vs. limited or negligible DMSO solubility (disodium salt) — is directly relevant for phosphatase inhibitor screening campaigns where test compounds are dissolved in DMSO and the substrate must remain fully in solution at high organic co-solvent concentrations.

DMSO solubility
Data to verify
Soluble (di(AEPD)) vs. insoluble or ≤10 mg/mL (disodium)
Eliminates substrate precipitation in DMSO-based screens
Confirm solubility at intended DMSO concentration and temperature
Organic solvent compatibility Inhibitor screening Non-aqueous assay

Sigma-Aldrich Designation as 'Substrate of Choice' for Alkaline Phosphatase ELISA — Vendor-Level Differentiation vs. Generic pNPP

Sigma-Aldrich's official product information sheet for N6260 explicitly designates this di(AEPD) salt as 'the substrate of choice for use with alkaline phosphatase in Enzyme Linked Immunosorbant Assay (ELISA) procedures' and states that 'it is the substrate of choice in alkaline phosphatase systems due to its high sensitivity' . While the disodium salt is also widely used, Sigma's product positioning language reserves the 'substrate of choice' designation for the N6260 di(AEPD) salt formulation specifically, distinguishing it from the company's own disodium pNPP offerings (e.g., product 71768) . The recommended working protocol for N6260 — dissolution in glycine or diethanolamine buffer at 1 mg/mL, 200 µL/well, 30-minute dark incubation, reading at 405 nm — is cited as an optimized standardized workflow for alkaline phosphatase ELISA detection .

Vendor designation
Vendor claim
Sigma-Aldrich designates N6260 as 'substrate of choice' for alkaline phosphatase ELISA
Reported vendor preference supports procurement rationale; independent validation recommended
Not a regulatory endorsement; verify performance in user-specific assay
ELISA Alkaline phosphatase Chromogenic substrate

Evidence-Backed Application Scenarios for Procuring 2-Amino-2-ethylpropane-1,3-diol;(4-nitrophenyl) dihydrogen phosphate


Phosphatase Isozyme Discrimination Panels Requiring Defined Substrate Reactivity Gradients

When a laboratory is developing a panel assay to differentiate phosphatase isozymes (e.g., plant acid phosphatases from multiple tissue sources, or fungal vs. bacterial phytases), the di(AEPD) salt provides a substrate with an intermediate hydrolysis rate that fills the reactivity gap between the rapidly hydrolyzed disodium pNPP and the more slowly processed bis(cyclohexylammonium) salt. The rank order PNPBC > PNP > PNP2A2E, confirmed in both fungal phytase and plant acid phosphatase systems [1][2], enables researchers to select the di(AEPD) salt as a third substrate condition that increases the resolving power of the isozyme panel beyond what a binary comparison (PNP vs. PNPBC) can achieve.

High-Throughput ELISA Workflows Seeking Buffer-Integrated Substrate Formulations to Minimize Reagent Complexity

For core facilities and CROs running standardized alkaline phosphatase ELISA at scale, the intrinsic buffering contribution of the AEPD counterion (pKₐ 8.8) [1] can reduce the number of individual buffer components that must be prepared, aliquoted, and quality-controlled. While not eliminating the need for buffer entirely, the di(AEPD) salt's self-buffering character provides a margin of pH stability that simplifies troubleshooting and reduces well-to-well variability attributable to buffer preparation errors — an operational advantage that disodium pNPP, which is pH-neutral, cannot offer [2].

Kinetic Phosphatase Assays Requiring Extended Linear Range Through Moderated Substrate Turnover

Researchers performing continuous spectrophotometric kinetic assays who encounter substrate depletion within the linear range when using disodium pNPP can procure the di(AEPD) salt as a systematically slower-hydrolyzing alternative [1]. The moderated turnover rate extends the duration over which initial velocity conditions are maintained without altering the enzyme concentration, enabling more accurate V₀ determinations and facilitating Michaelis-Menten parameter estimation at substrate concentrations that would otherwise saturate the detector prematurely.

DMSO-Based Phosphatase Inhibitor Screening Where Disodium pNPP Precipitation Causes False Negatives

In drug discovery campaigns that screen phosphatase inhibitors dissolved in DMSO, the disodium salt of pNPP frequently precipitates at the DMSO concentrations required to maintain inhibitor solubility, generating false-negative results due to substrate unavailability [1][2]. The di(AEPD) salt's demonstrated DMSO solubility [1] eliminates this failure mode, making it the rational procurement choice for any phosphatase assay in which the substrate must remain fully solvated in the presence of ≥1% (v/v) DMSO co-solvent.

Application
Selection Property
Validation Focus
Phosphatase isozyme discrimination panels
Intermediate hydrolysis rate ranking
Relative substrate specificity across target isozymes
High-throughput ELISA with reduced reagent complexity
Buffer-integrated formulation (AEPD counterion)
pH stability and buffer-component reduction
Kinetic assays with extended linear range
Moderated substrate turnover rate
V₀ determination and Michaelis-Menten parameter estimation
DMSO-based phosphatase inhibitor screening
DMSO solubility for non-aqueous assay formats
Substrate solubility at working DMSO concentration
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